molecular formula C24H24N2O3 B2810975 4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide CAS No. 313261-54-0

4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide

Cat. No.: B2810975
CAS No.: 313261-54-0
M. Wt: 388.467
InChI Key: YPDDIHYIDFLHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic chemical compound featuring a benzamide group linked to a benzo[cd]indol-2-one core structure. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. The compound's structure incorporates a benzamide moiety, a functional group found in compounds that act as inhibitors of various enzymes, such as histone deacetylases . The benzo[cd]indole core is a privileged scaffold in drug discovery, often explored for its potential to interact with biological targets, including enzymes and receptors involved in endocannabinoid signaling and other neurological pathways . The specific 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole component is structurally similar to other researched sulfonamide derivatives, indicating its utility as a key intermediate in the synthesis of more complex molecules for pharmacological investigation . While the precise mechanism of action and primary research applications for this specific compound are not yet fully detailed in the literature, its complex structure makes it a valuable candidate for probe development, target identification, and structure-activity relationship (SAR) studies. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-butoxy-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-3-5-15-29-17-11-9-16(10-12-17)23(27)25-20-13-14-21-22-18(20)7-6-8-19(22)24(28)26(21)4-2/h6-14H,3-5,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDDIHYIDFLHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=C4C3=C(C=C2)N(C4=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, which is then subjected to various functionalization reactions to introduce the butoxy and ethyl groups. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide with structurally and functionally related compounds, focusing on synthesis, biological activity, and structural determinants of efficacy.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target IC50/Activity (µM) Synthesis Yield
This compound Benzo[cd]indole 1-ethyl-2-oxo, 4-butoxybenzamide TNF-α/TNFR1 (putative) N/A Not reported
N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4e) Benzo[cd]indole 2-oxo, 6-sulfonamide (indole-substituted) TNF-α/TNFR1 3.0 ± 0.8 68%
N-(3-chlorophenyl)-3-[(2E)-1-methyl-4-oxoimidazo[1,2-a]pyridin-2-ylidene]urea Imidazo[1,2-a]pyridine 3-chlorophenyl urea mGlu5 allosteric modulator Not reported Purchased
4-butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121) Benzamide 4-butoxy, 2,4-difluorophenyl mGlu5 positive modulator Not reported Purchased
2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) Benzamide Tetradecanoylamino, 3-carboxyphenyl PCAF HAT inhibitor 79% inhibition Synthesized

Key Observations

Structural Diversity and Target Specificity The benzo[cd]indole derivatives (e.g., 4e) prioritize sulfonamide linkages for TNF-α inhibition, achieving sub-micromolar IC50 values . In contrast, this compound employs a benzamide group, which may alter binding interactions with TNF-α or other targets.

Biological Activity

  • 4e (IC50 = 3.0 µM) demonstrates superior TNF-α inhibition compared to earlier analogs like S10 (IC50 = 19.1 µM) . The target compound’s activity remains unquantified but is hypothesized to depend on the balance between the benzo[cd]indole scaffold’s rigidity and the butoxy group’s flexibility.
  • In PCAF HAT inhibition, benzamide derivatives with long acyl chains (e.g., 17 ) show higher activity (79% inhibition) than shorter analogs, highlighting the role of hydrophobic interactions . The target compound’s butoxy group may similarly enhance membrane permeability.

Synthetic Accessibility Benzo[cd]indole sulfonamides (e.g., 4e) are synthesized via chlorosulfonation followed by amide coupling, achieving moderate yields (38–68%) .

Further profiling is needed to clarify its mechanism.

Biological Activity

The compound 4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a synthetic derivative of the benzo[cd]indole family, which has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant findings from diverse studies, including antitumor and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2

This structure features a butoxy group and a benzamide moiety linked to a dihydrobenzo[cd]indole core, which is crucial for its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₂
Molecular Weight310.39 g/mol
LogP3.45
SolubilitySoluble in DMSO

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzo[cd]indoles. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in human lung cancer cell lines using both 2D and 3D culture models.

Case Study: Antitumor Assays

In a study focusing on similar compounds, the following IC₅₀ values were reported for various derivatives:

CompoundCell LineIC₅₀ (μM) - 2DIC₅₀ (μM) - 3D
Compound AA5495.13 ± 0.977.02 ± 3.25
Compound BHCC8276.26 ± 0.3320.46 ± 8.63
Compound CNCI-H3586.48 ± 0.1116.00 ± 9.38

The compound exhibited promising antitumor activity, with lower IC₅₀ values indicating higher potency against tumor cells compared to normal fibroblast cells.

Antimicrobial Activity

In addition to its antitumor properties, the compound was assessed for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation followed CLSI guidelines using broth microdilution methods.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli32
Staphylococcus aureus16

The results indicate that the compound has moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent.

The proposed mechanism of action for compounds in this class involves interaction with DNA, particularly binding within the minor groove of DNA structures. This binding can inhibit crucial cellular processes such as replication and transcription, leading to apoptosis in cancer cells.

DNA Binding Studies

Research indicates that these compounds predominantly bind as monomers or dimers within the minor groove of AT-rich DNA sequences, contributing to their cytotoxic effects against cancer cells while also affecting normal cells.

Q & A

What are the optimal synthetic routes and critical reaction parameters for 4-butoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide?

Category : Basic
Methodological Answer :
The synthesis typically involves a multi-step pathway:

Core Formation : Construct the benzo[cd]indole scaffold via cyclization of substituted aniline derivatives under acidic conditions (e.g., polyphosphoric acid).

Functionalization : Introduce the 1-ethyl-2-oxo group through alkylation/oxidation steps using ethyl iodide and oxidizing agents like PCC ().

Benzamide Coupling : React the indole intermediate with 4-butoxybenzoyl chloride in dichloromethane (DCM) or DMF, using a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution ().
Critical Parameters :

  • Temperature : Maintain 0–5°C during acylation to minimize side reactions.
  • Solvents : Use anhydrous DMF for solubility of polar intermediates.
  • Catalysts : Employ palladium catalysts for Suzuki-Miyaura coupling if aryl halides are involved ().
    Yield Optimization : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >85% purity ().

What advanced spectroscopic and crystallographic methods are recommended for structural characterization?

Category : Basic
Methodological Answer :

  • NMR : Use 1^1H/13^{13}C NMR (DMSO-d6 or CDCl3) to confirm substituent positions (e.g., butoxy protons at δ 0.9–1.7 ppm, indole NH at δ 10–12 ppm) ().
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns.
  • X-ray Crystallography : Employ SHELXL ( ) for structure refinement. Key steps:
    • Grow single crystals in slow-evaporation setups (e.g., ethanol/chloroform).
    • Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å).
    • Resolve disorder in the butoxy chain using PART instructions ( ) .

How should researchers design initial biological activity screening for this compound?

Category : Basic
Methodological Answer :

  • In Vitro Assays :
    • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination ().
    • Anti-inflammatory : Measure COX-2 inhibition via ELISA ().
  • Target Identification : Use SPR (Surface Plasmon Resonance) to assess binding affinity to BET proteins (e.g., BRD4) ().
  • Controls : Include positive controls (e.g., JQ1 for BET inhibition) and vehicle-only groups ().

What strategies address low synthetic yields in the acylation step?

Category : Advanced
Methodological Answer :

  • Reagent Optimization : Replace 4-butoxybenzoyl chloride with its in-situ activated form (e.g., HATU/DIPEA coupling).
  • Solvent Switch : Use THF instead of DCM to improve nucleophilicity of the indole amine.
  • Temperature Control : Perform reactions under microwave irradiation (50°C, 30 min) to enhance kinetics ().
  • Byproduct Analysis : Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 3:1) and isolate side products for structural analysis ().

How can contradictory data on the compound’s mechanism of action be resolved?

Category : Advanced
Methodological Answer :

  • Orthogonal Assays : Combine SPR (binding affinity) with cellular thermal shift assays (CETSA) to confirm target engagement ().
  • Knockdown Studies : Use siRNA silencing of BET proteins (BRD2/3/4) to validate functional relevance in anti-proliferative effects ().
  • Structural Analogs : Compare activity of derivatives lacking the butoxy group to isolate pharmacophore contributions ().

What computational approaches are suitable for predicting off-target interactions?

Category : Advanced
Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for kinase or GPCR off-targets. Focus on ATP-binding pockets due to the indole scaffold’s similarity to purines ().
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of compound-BRD4 complexes (look for RMSD < 2 Å).
  • QSAR Models : Train on indole derivative datasets to predict ADMET liabilities ().

How can structure-activity relationship (SAR) studies improve potency?

Category : Advanced
Methodological Answer :

  • Substituent Variation :
    • Replace butoxy with shorter alkoxy (methoxy) or electron-withdrawing groups (CF3) to modulate lipophilicity (logP) ().
    • Modify the ethyl group on the indole to isopropyl for steric effects.
  • Biological Testing : Screen analogs in dose-response (1 nM–100 μM) to generate IC50 heatmaps ().
  • Crystallography : Co-crystallize top analogs with BRD4 to visualize binding mode changes ( ) .

What formulation strategies mitigate instability in aqueous bioassays?

Category : Advanced
Methodological Answer :

  • Prodrug Design : Introduce phosphate esters at the benzamide group to enhance solubility ().
  • Nanocarriers : Encapsulate in PEG-PLGA nanoparticles (size 100–200 nm via DLS) for sustained release ().
  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 w/w) for long-term storage ().

How to validate enzyme inhibition when conflicting kinetic data arise?

Category : Advanced
Methodological Answer :

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition (e.g., Km/Vmax shifts).
  • Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry and ΔH/ΔS values ().
  • Mutagenesis : Engineer BRD4 mutants (e.g., Asn140Ala) to test hydrogen-bonding hypotheses ().

What scale-up challenges exist for preclinical studies, and how are they addressed?

Category : Advanced
Methodological Answer :

  • Continuous Flow Synthesis : Use microreactors (0.5 mm ID) for indole formation (residence time 10 min, 80°C) to improve throughput ().
  • Purity Control : Implement inline PAT (Process Analytical Technology) with FTIR to monitor acylation in real time.
  • Regulatory Compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs) like residual solvent limits ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.